tert-Butylimino-tris(dimethylamino)phosphorane

Catalog No.
S1909224
CAS No.
81675-81-2
M.F
C10H27N4P
M. Wt
234.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butylimino-tris(dimethylamino)phosphorane

CAS Number

81675-81-2

Product Name

tert-Butylimino-tris(dimethylamino)phosphorane

IUPAC Name

N-[tert-butylimino-bis(dimethylamino)-λ5-phosphanyl]-N-methylmethanamine

Molecular Formula

C10H27N4P

Molecular Weight

234.32 g/mol

InChI

InChI=1S/C10H27N4P/c1-10(2,3)11-15(12(4)5,13(6)7)14(8)9/h1-9H3

InChI Key

YRNOSHBJMBLOSL-UHFFFAOYSA-N

SMILES

CC(C)(C)N=P(N(C)C)(N(C)C)N(C)C

Canonical SMILES

CC(C)(C)N=P(N(C)C)(N(C)C)N(C)C

The exact mass of the compound tert-Butylimino-tris(dimethylamino)phosphorane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Butylimino-tris(dimethylamino)phosphorane, also known as Phosphazene base P1-t-Bu, is a monomeric (P1) Schwesinger base. It functions as a strong, non-nucleophilic, and charge-neutral organobase prized for its high basicity, which surpasses that of common amidine bases like DBU [1]. As a sterically hindered base, it is designed to minimize unwanted nucleophilic side reactions . It is typically supplied as a liquid and exhibits high solubility in a range of apolar to moderately polar organic solvents, such as hexane, toluene, and tetrahydrofuran (THF), facilitating its use in homogenous reaction media where ionic bases may present solubility challenges [REFS-2, REFS-3].

Substituting tert-Butylimino-tris(dimethylamino)phosphorane (P1-t-Bu) is often unviable because basicity and steric hindrance are not interchangeable attributes among strong bases. Common substitutes like DBU lack the necessary basicity to deprotonate many weakly acidic substrates that P1-t-Bu can activate [1]. Conversely, upgrading to stronger, higher-order phosphazenes (e.g., P2 or P4 bases) can introduce excessive reactivity, leading to undesired side reactions or loss of control, particularly in sensitive processes like polymerization [2]. Even close analogs with different amino substituents exhibit distinct basicity profiles, making P1-t-Bu the correct choice for workflows calibrated to its specific pKa and steric profile [1].

Quantifiably Higher Basicity than DBU for Deprotonating Challenging Substrates

The basicity of P1-t-Bu is significantly greater than that of the common non-nucleophilic base DBU. In acetonitrile, the pKa of the conjugate acid of P1-t-Bu is 26.98, compared to 24.34 for DBU [1]. This logarithmic difference indicates that P1-t-Bu is over 400 times more basic, enabling it to effectively deprotonate a wider range of weak carbon and nitrogen acids where DBU would be ineffective.

Evidence DimensionpKa of Conjugate Acid (pKBH+)
Target Compound Data26.98
Comparator Or BaselineDBU: 24.34
Quantified Difference+2.64 pKa units (approx. 436x more basic)
ConditionsAbsolute scale in acetonitrile (MeCN)

This enhanced basicity enables reaction pathways with weakly acidic precursors that are inaccessible using common, less expensive bases like DBU.

Defined Reactivity Profile for Controlled Ring-Opening Polymerization

In the organocatalyzed ring-opening polymerization (ROP) of racemic β-thiobutyrolactone, P1-t-Bu demonstrates a distinct reactivity level within the phosphazene class. A direct comparison showed that the polymerization rate increased with the basicity and steric hindrance of the phosphazene catalyst, following the trend BEMP ~ tBu-P1 < tBu-P2 < tBu-P4 [1]. This positions P1-t-Bu as more effective than other P1 analogs like BEMP but more moderate and potentially more selective than the significantly more reactive P2 and P4 superbases.

Evidence DimensionApparent Reactivity in ROP
Target Compound DataIntermediate reactivity, greater than BEMP
Comparator Or BaselineP2-t-Bu and P4-t-Bu (higher reactivity); BEMP (similar/lower reactivity)
Quantified DifferenceQualitatively ranked within a homologous series based on monomer conversion rates.
ConditionsRing-opening polymerization of rac-thiobutyrolactone at room temperature in toluene or THF.

This compound provides a calibrated level of catalytic activity, ideal for processes requiring reliable initiation without the potential for loss of control or side reactions associated with hyper-reactive superbases.

Enhanced Steric Hindrance to Improve Reaction Selectivity

The prominent tert-butyl group on the imino nitrogen provides substantial steric bulk around the basic center . This molecular architecture is critical for its function as a non-nucleophilic base, physically obstructing the nitrogen from participating in unwanted nucleophilic attack on electrophilic centers in the reaction mixture. This contrasts with less hindered bases which can lead to undesired side products and reduced yields in sensitive systems.

Evidence DimensionSteric Hindrance
Target Compound DataHigh (due to tert-butyl group)
Comparator Or BaselineDBU (less hindered); Metal amides (e.g., LDA, LiHMDS) (variable hindrance but ionic)
Quantified DifferenceNot directly quantified, but a well-established principle of its molecular design.
ConditionsGeneral organic synthesis conditions

This built-in steric protection increases reaction selectivity and final product yield by minimizing the formation of impurities from base-mediated side reactions.

Excellent Solubility in Apolar Solvents for Homogeneous Processing

As a neutral molecule, P1-t-Bu and other phosphazene bases exhibit high solubility in common non-polar and moderately polar organic solvents, including hexanes, toluene, and THF . This is a significant processability advantage over strong ionic bases, such as alkali metal hydrides or amides (e.g., LiHMDS, KHMDS), which often have poor solubility in these media. Using a soluble base like P1-t-Bu ensures homogeneous reaction conditions, which can lead to more predictable kinetics, easier scale-up, and improved reproducibility.

Evidence DimensionSolubility Profile
Target Compound DataHigh solubility in hexane, toluene, THF.
Comparator Or BaselineIonic bases (e.g., NaH, LiHMDS) which typically have low to negligible solubility in non-polar solvents.
Quantified DifferenceQualitative but critical difference between soluble molecular bases and insoluble/sparingly soluble ionic bases.
ConditionsCommon organic synthesis solvents.

This property simplifies reaction setup and processing by avoiding issues with heterogeneous mixtures, improving process control, and enhancing batch-to-batch consistency.

Selective Deprotonation in Complex Synthesis

For multi-step syntheses where a specific, weakly acidic proton must be removed in the presence of other sensitive functional groups. The combination of high basicity (pKa > 26) and low nucleophilicity makes P1-t-Bu suitable for generating carbanions or other anionic intermediates from precursors that do not react completely or cleanly with DBU or hindered alkoxides [1].

Initiation of Controlled Polymerizations

Ideal for initiating ring-opening polymerizations where the rate of initiation must be carefully balanced with the rate of propagation. Its calibrated reactivity allows for the synthesis of polymers with defined molar masses and fair dispersities, avoiding the chain-transfer side reactions or overly rapid, uncontrolled polymerization that can occur with stronger superbases like P4-t-Bu [2].

Base Catalysis in Homogeneous, Aprotic Media

Use in reactions requiring strong base catalysis in non-polar solvents like toluene or hexane. Its high solubility ensures the entire system remains in a single phase, improving reaction kinetics and reproducibility compared to using slurries of insoluble ionic bases like sodium hydride .

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Phosphazene base P1-t-Bu

Dates

Last modified: 08-16-2023

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